

Application Notes and Protocols for Prolame in Laboratory Settings

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Compound of Interest

Compound Name: Prolame
CAS No.: 99876-41-2
Cat. No.: B1213712

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Prolame, also known as 17 β -((3-hydroxypropyl)amino)estradiol, is a synthetic 17 β -aminoestrogen derivative with demonstrated estrogenic and anticoagulant properties.[1] Unlike the naturally occurring 17 β -estradiol, which can have procoagulant effects, **Prolame** and related aminoestrogens exhibit anticoagulant activity, making them interesting candidates for research in endocrinology, hematology, and drug development.[2][3] This document provides detailed protocols for the preparation of **Prolame** solutions and its application in key laboratory experiments.

Physicochemical Data

A summary of the available physicochemical data for **Prolame** is presented in Table 1.

Table 1: Physicochemical Properties of **Prolame**

Property	Value	Reference
IUPAC Name	(8R,9S,13S,14S,17S)-17-(3-hydroxypropylamino)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol	[4]
Molecular Formula	C ₂₁ H ₃₁ NO ₂	[4]
Molecular Weight	329.5 g/mol	[4]
Appearance	Assumed to be a solid at room temperature	Inferred
Solubility	No specific data available. Assumed to be soluble in organic solvents like DMSO and ethanol based on the properties of similar steroidal compounds.	Inferred
Stability	No specific data available. Stock solutions in anhydrous DMSO or ethanol, stored at -20°C, are recommended to minimize degradation.	Inferred

Solution Preparation

Note: Specific solubility and stability data for **Prolame** in common laboratory solvents are not readily available. The following protocols are based on general practices for steroidal compounds. It is highly recommended to perform a small-scale solubility test before preparing a large stock solution.

Protocol 1: Preparation of a Prolame Stock Solution

This protocol describes the preparation of a 10 mM stock solution of **Prolame** in Dimethyl Sulfoxide (DMSO).

Materials:

- **Prolame**
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Calibrated analytical balance

Procedure:

- Calculate the required mass of **Prolame**:
 - $\text{Mass (mg)} = 10 \text{ mM} * 329.5 \text{ g/mol} * \text{Volume (L)} * 1000 \text{ mg/g}$
 - For 1 mL (0.001 L) of a 10 mM solution, the required mass is 3.295 mg.
- Weigh the **Prolame**: Accurately weigh the calculated amount of **Prolame** powder and place it in a sterile vial.
- Add DMSO: Add the desired volume of anhydrous DMSO to the vial.
- Dissolve the compound: Vortex the solution until the **Prolame** is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution if necessary.
- Storage: Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions

This protocol describes the dilution of the **Prolame** stock solution for use in cell culture or other aqueous-based assays.

Materials:

- 10 mM **Prolame** stock solution in DMSO

- Sterile cell culture medium or appropriate aqueous buffer (e.g., PBS)

Procedure:

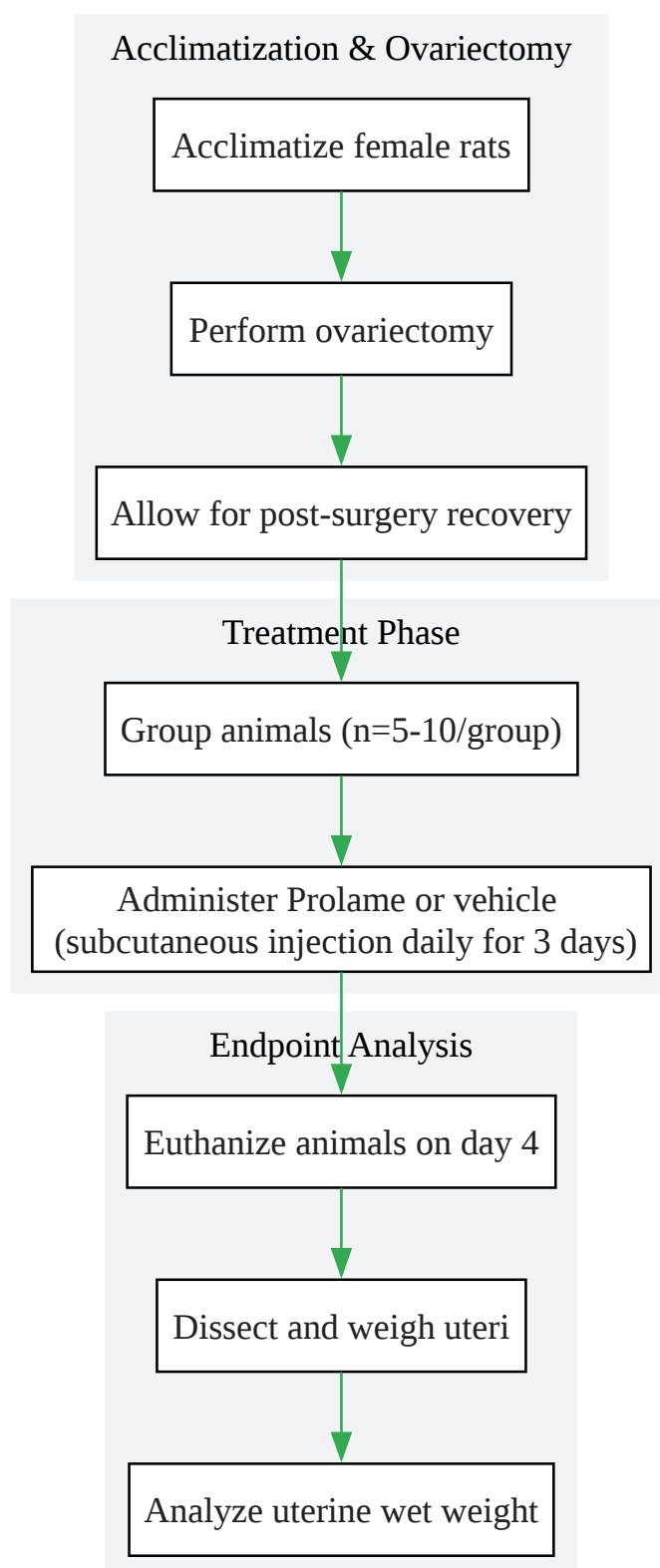
- Determine the final desired concentration of **Prolame** in your experiment.
- Calculate the dilution factor: Dilution Factor = (Concentration of stock solution) / (Final concentration).
- Prepare the working solution: Dilute the stock solution in the appropriate volume of cell culture medium or buffer. For example, to prepare a 10 µM working solution from a 10 mM stock, dilute the stock solution 1:1000 (e.g., add 1 µL of stock to 999 µL of medium).
- Mix thoroughly: Gently mix the working solution by pipetting up and down or by gentle inversion.
- Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium without **Prolame**. The final DMSO concentration in both the experimental and control conditions should be identical and typically kept below 0.1% to avoid solvent-induced cellular effects.

Experimental Protocols

Protocol 3: In Vivo Uterotrophic Assay in Ovariectomized Rats

This protocol is adapted from studies on the estrogenic activity of 17β-aminoestrogens and is used to assess the estrogenic potency of **Prolame**.^[3]

Experimental Workflow:



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Caption: Workflow for the in vivo uterotrophic assay.

Materials:

- Immature female Wistar rats (21 days old)
- **Prolame**
- Vehicle (e.g., sesame oil or propylene glycol)
- Surgical instruments for ovariectomy
- Analytical balance

Procedure:

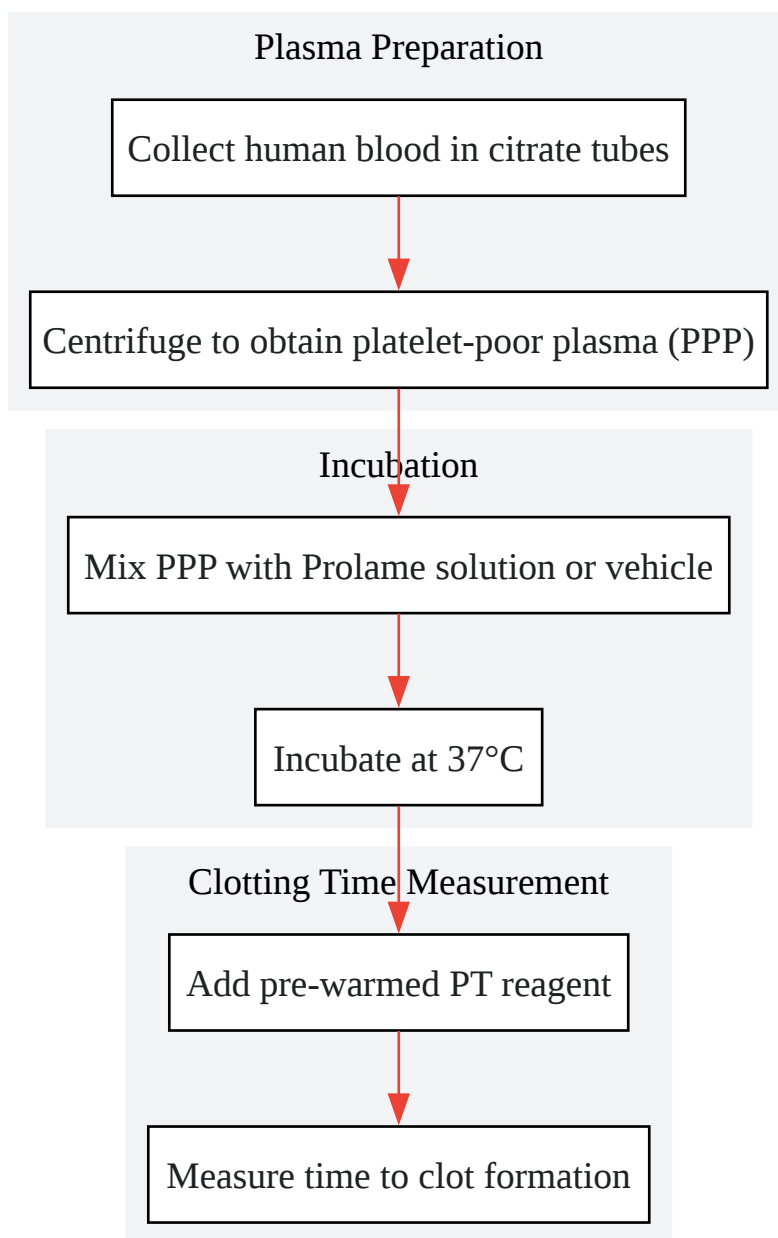
- Animal Preparation:
 - Acclimatize immature female rats for at least 3 days.
 - Perform bilateral ovariectomy under appropriate anesthesia.
 - Allow a recovery period of 7-10 days to allow endogenous estrogens to clear.
- Dosing:
 - Prepare different concentrations of **Prolame** in the chosen vehicle.
 - Administer **Prolame** or vehicle alone (control group) via subcutaneous injection once daily for three consecutive days. Doses can be selected based on the reported EC₅₀ of 4.14 μg/animal .[3]
- Endpoint Measurement:
 - On the fourth day (24 hours after the last injection), euthanize the animals.
 - Carefully dissect the uteri, trim away any adhering fat and connective tissue, and blot to remove excess fluid.
 - Record the wet weight of each uterus.

- Data Analysis:
 - Calculate the mean uterine weight for each treatment group.
 - Compare the uterine weights of the **Prolame**-treated groups to the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test).

Protocol 4: In Vitro Anticoagulant Activity Assay (Prothrombin Time)

This protocol is a general method to assess the anticoagulant effect of **Prolame** on the extrinsic and common coagulation pathways.

Experimental Workflow:



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Caption: Workflow for the in vitro prothrombin time (PT) assay.

Materials:

- Human platelet-poor plasma (PPP)
- **Prolame** stock solution

- Prothrombin Time (PT) reagent (containing tissue factor and calcium)
- Coagulometer or a water bath and stopwatch
- Sterile microcentrifuge tubes

Procedure:

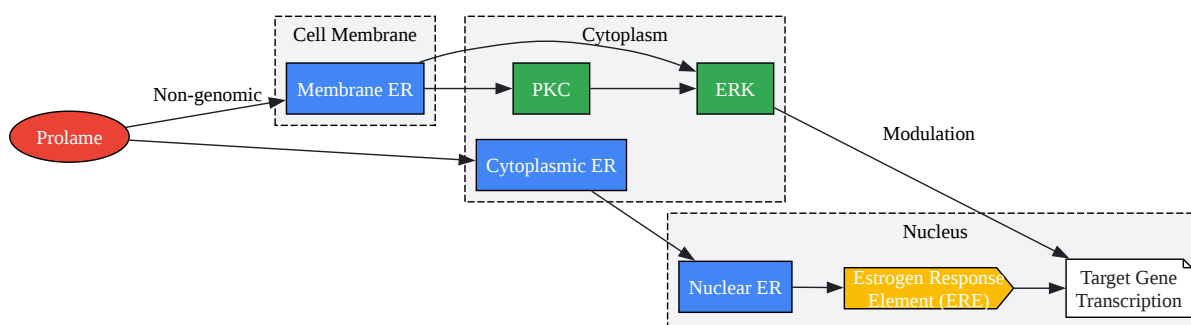
- Plasma Preparation:
 - Collect fresh human blood into tubes containing 3.2% sodium citrate.
 - Centrifuge the blood at 1500 x g for 15 minutes to obtain platelet-poor plasma.
- Incubation:
 - Pre-warm the PPP and PT reagent to 37°C.
 - In a coagulometer cuvette or a test tube, mix a defined volume of PPP (e.g., 90 µL) with a small volume of the **Prolame** working solution or vehicle (e.g., 10 µL) to achieve the desired final concentration.
 - Incubate the mixture for a short period (e.g., 1-3 minutes) at 37°C.
- Clotting Time Measurement:
 - Initiate the clotting reaction by adding a defined volume of the pre-warmed PT reagent (e.g., 200 µL) to the plasma-**Prolame** mixture.
 - Simultaneously start a timer and measure the time until a fibrin clot is formed.
- Data Analysis:
 - Perform the assay in triplicate for each concentration of **Prolame**.
 - Compare the clotting times of the **Prolame**-treated samples to the vehicle control. An increase in clotting time indicates anticoagulant activity.

- A dose-response curve can be generated to determine the IC_{50} (the concentration that prolongs clotting time by 50%). The reported in vivo IC_{50} for **Prolame**'s anticoagulant effect is $66.6 \mu\text{g}/\text{animal}$.[3]

Signaling Pathways

Prolame, as a 17β -estradiol derivative, is expected to exert its estrogenic effects through estrogen receptors (ERs), including both genomic and non-genomic signaling pathways.

Estrogen Receptor Signaling:



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Caption: Putative signaling pathways of **Prolame**.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of **Prolame** and its analog, Butolame.

Table 2: In Vivo Anticoagulant and Estrogenic Activity of **Prolame** and Butolame in Rats[3]

Compound	Anticoagulant Activity (IC ₅₀ , μg/animal)	LH Inhibition (EC ₅₀ , μg/animal)	Uterine Weight Increase (EC ₅₀ , μg/animal)
Prolame	66.6 ± 2.57	8.10 ± 0.79	4.14 ± 1.57
Butolame	5.4 ± 0.65	17.0 ± 1.78	17.0 ± 1.78

Table 3: In Vitro Estrogen Receptor Transcriptional Activation[3]

Compound	ERα Activation	ERβ Activation
Prolame	Yes (at high concentrations)	Yes
Butolame	Yes (at high concentrations)	Yes
Pentolame	Yes (at high concentrations)	Little to no activation

Disclaimer

The information provided in these application notes and protocols is intended for guidance in a laboratory research setting only. The protocols are based on available literature and general laboratory practices. Users should adapt these protocols to their specific experimental conditions and perform necessary validation. The lack of specific solubility and stability data for **Prolame** necessitates careful preliminary testing. Always adhere to appropriate laboratory safety procedures.

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References

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